Lapathoside C

Description

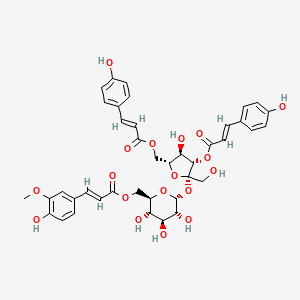

Structure

2D Structure

Properties

Molecular Formula |

C40H42O18 |

|---|---|

Molecular Weight |

810.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C40H42O18/c1-52-28-18-24(6-14-27(28)44)9-16-32(46)53-19-29-34(48)36(50)37(51)39(55-29)58-40(21-41)38(56-33(47)17-8-23-4-12-26(43)13-5-23)35(49)30(57-40)20-54-31(45)15-7-22-2-10-25(42)11-3-22/h2-18,29-30,34-39,41-44,48-51H,19-21H2,1H3/b15-7+,16-9+,17-8+/t29-,30-,34-,35-,36+,37-,38+,39-,40+/m1/s1 |

InChI Key |

WYNKDHNSWBVRAM-QVHYGTEESA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)CO)O)O)O)O |

Synonyms |

lapathoside C |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Lapathoside C

Extraction Techniques

The initial step in isolating Lapathoside C from its natural source involves extracting the compound from the plant material. This is typically achieved through solvent-based methods followed by systematic fractionation, often guided by the biological activity of the resulting extracts.

The extraction of phenylpropanoid glycosides like this compound commonly employs polar solvents capable of dissolving these molecules. The dried and powdered plant material is macerated or percolated with solvents such as methanol (B129727) or aqueous ethanol (B145695). For instance, a common method involves extracting the plant material with 70% ethanol at room temperature for 24 hours. iiarjournals.org The resulting crude extract contains a wide array of plant metabolites, including this compound. After the extraction period, the mixture is filtered, and the solvent is removed under reduced pressure to yield a concentrated crude extract. iiarjournals.org

| Extraction Parameter | Description | Source(s) |

| Plant Source | Aerial parts of Polygonum lapathifolium | mmsl.czacs.org |

| Typical Solvents | Methanol, 70% Ethanol | iiarjournals.orgtandfonline.com |

| Process | Maceration or percolation of dried, powdered plant material. | iiarjournals.org |

| Outcome | A crude extract containing a complex mixture of phytochemicals. | iiarjournals.org |

Bioactivity-guided fractionation is a systematic process used to isolate bioactive compounds from a complex mixture. longdom.org This approach involves progressively separating the crude extract into various fractions and testing each for a specific biological activity, such as antimicrobial, anti-inflammatory, or antioxidant effects. tandfonline.comlongdom.orgbioline.org.br The most active fractions are then selected for further separation.

The process typically begins by suspending the crude extract in water and partitioning it successively with a series of immiscible solvents of increasing polarity. mdpi.com A common solvent sequence is n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). iiarjournals.orgmdpi.com This solvent partitioning separates compounds based on their polarity. For phenylpropanoid sucrose (B13894) esters, which are moderately polar, the ethyl acetate and n-butanol fractions are often found to be the most active and are therefore subjected to further purification steps. mdpi.comdcmhi.com.cn This targeted approach efficiently narrows down the search for the specific compound responsible for the observed bioactivity. acs.org

Solvent-Based Extraction Approaches (e.g., ethanol, methanol)

Chromatographic Separation Techniques

Following extraction and initial fractionation, chromatography becomes the essential tool for purifying this compound from the enriched, active fractions. A combination of different chromatographic methods is typically required to achieve the high degree of purity needed for structural analysis.

A variety of liquid chromatography techniques are employed in a sequential workflow to isolate this compound.

Vacuum Liquid Chromatography (VLC): The active fraction (e.g., the ethyl acetate fraction) is often first subjected to VLC. iiarjournals.org This technique uses a silica (B1680970) gel stationary phase and a gradient of solvents, such as n-hexane, methylene (B1212753) chloride, and ethyl acetate, to perform a preliminary, large-scale separation into several sub-fractions. iiarjournals.org

Column Chromatography (CC): Sub-fractions from VLC are further purified using open column chromatography. tandfonline.com This may involve various stationary phases, including silica gel, polyamide, or Sephadex LH-20, which separates molecules based on size. tandfonline.comlongdom.org

High-Performance Liquid Chromatography (HPLC): HPLC is the final step for purification, offering high resolution and sensitivity. iiarjournals.orgresearchgate.net A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water (often containing a small amount of formic acid) and an organic solvent like acetonitrile (B52724) or methanol. iiarjournals.orgmdpi.com This allows for the fine separation of structurally similar compounds, yielding pure this compound. iiarjournals.org

While analytical HPLC is used to check the purity and identify the compound in fractions, preparative HPLC is used for the actual isolation of the compound in sufficient quantities for structural elucidation. iiarjournals.org This involves using larger columns and higher flow rates to process more material. The fractions corresponding to the this compound peak, as identified by a detector (e.g., a photodiode array detector), are collected. iiarjournals.org The solvent is then evaporated to yield the purified compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose in Workflow | Source(s) |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Gradient of n-Hexane, Methylene Chloride, Ethyl Acetate | Initial, coarse separation of solvent fraction. | iiarjournals.org |

| Column Chromatography (CC) | Polyamide, Sephadex LH-20 | Gradient of Methanol in Water | Further fractionation of VLC sub-fractions. | tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Gradient of Acetonitrile/Methanol in Water | Final purification to yield the pure compound. | iiarjournals.orgmdpi.com |

Liquid Chromatography Methods (e.g., HPLC, VLC)

Spectroscopic and Spectrometric Techniques for Structural Characterization

Once this compound is isolated in pure form, its exact chemical structure is determined using a suite of spectroscopic and spectrometric methods.

The molecular formula is typically established using High-Resolution Mass Spectrometry (HRMS), often with techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS). mdpi.comacs.org

The detailed structural assembly is elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. iiarjournals.orgspectrabase.com

¹H NMR: This spectrum reveals the number and types of protons in the molecule, including characteristic signals for the trans-olefinic protons of the phenylpropanoid groups and the protons of the sucrose core.

¹³C NMR: This spectrum provides information on the number and chemical environment of the carbon atoms, including the carbonyl carbons of the ester groups and the carbons of the aromatic rings and the sugar moiety. iiarjournals.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons. These experiments allow researchers to piece together the fragments, confirm the nature of the phenylpropanoid units (p-coumaroyl and feruloyl groups), and determine their precise esterification points on the sucrose backbone. acs.org

The structure of this compound was determined to be 6'-feruloyl-3,6-di-p-coumaroyl-sucrose through the comprehensive analysis of these spectroscopic data. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon-¹³ (¹³C) signals and establishing the connectivity within the molecule. nih.govfigshare.com

Studies have utilized 1D NMR (¹H and ¹³C) to identify the fundamental components of this compound, including the sucrose core and the attached phenylpropanoid moieties. nih.gov For instance, the anomeric proton signals in the ¹H NMR spectrum are characteristic of the glycosidic linkages within the sucrose unit. iiarjournals.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in piecing together the molecular puzzle. acs.org COSY spectra reveal proton-proton couplings, allowing for the tracing of spin systems within the glucose and fructose (B13574) rings of the sucrose core, as well as within the side chains of the phenylpropanoid substituents. HSQC experiments correlate directly bonded protons and carbons, while HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations are particularly vital for determining the esterification points of the feruloyl and p-coumaroyl groups on the sucrose backbone. semanticscholar.org

The precise chemical shifts and coupling constants obtained from these NMR experiments, when compared with data from known related compounds, allow for the unambiguous assignment of the structure of this compound as 6'-feruloyl-3,6-di-p-coumaroyl-sucrose. spectrabase.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound and Related Phenylpropanoid Sucrose Esters (Note: Specific chemical shifts for this compound can vary slightly depending on the solvent and instrument used. The data below is a generalized representation based on published information for similar compounds.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Sucrose Moiety | |||

| Glc-1 | ~5.4 (d) | ~92.0 | |

| Fru-2 | - | ~104.5 | |

| p-Coumaroyl Moiety | |||

| C-7''' | ~7.6 (d) | ~145.0 | |

| C-8''' | ~6.3 (d) | ~115.0 | |

| Feruloyl Moiety | |||

| C-7'''' | ~7.6 (d) | ~146.0 | |

| C-8'''' | ~6.4 (d) | ~116.0 | |

| OCH₃ | ~3.8 (s) | ~56.0 |

This table is interactive. Users can sort the data by clicking on the column headers.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) and its tandem version (MS/MS) are indispensable tools for determining the molecular weight and probing the fragmentation patterns of this compound, thereby confirming its elemental composition and the sequence of its constituent parts. nih.govfigshare.com Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) have been widely applied. semanticscholar.org

HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula of this compound, which is C₄₀H₄₂O₁₈. ebi.ac.uk ESI-MS is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, confirming the molecular weight. semanticscholar.org

Tandem mass spectrometry (MS/MS) is particularly insightful. By selecting the parent ion of this compound and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. iiarjournals.org These fragmentation patterns reveal the sequential loss of the phenylpropanoid units and the sugar moieties. For instance, the loss of a p-coumaroyl or feruloyl group is a common fragmentation pathway observed in the MS/MS spectra of this compound and related compounds. mdpi.com This information, combined with NMR data, provides definitive structural confirmation. nih.gov

Table 2: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HR-ESI-MS | Positive | [M+Na]⁺ | Molecular formula confirmation (C₄₀H₄₂O₁₈) |

| ESI-MS/MS | Negative | [M-H]⁻ | Parent ion for fragmentation studies |

| Various | Fragments corresponding to loss of coumaroyl and feruloyl moieties |

This table is interactive. Users can sort the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound, specifically highlighting the presence of chromophores like the phenylpropanoid groups. semanticscholar.org The UV spectrum of this compound typically exhibits absorption maxima characteristic of the p-coumaroyl and feruloyl esters.

These phenolic acid derivatives possess conjugated systems that absorb light in the UV region. The exact position of the absorption bands can be influenced by the solvent and the substitution pattern on the aromatic ring. The UV spectra of this compound and similar compounds generally show strong absorptions that are a composite of the individual chromophores present in the molecule. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions in the IR spectrum of this compound include:

O-H stretching: A broad band indicating the presence of hydroxyl groups on the sucrose and phenylpropanoid moieties.

C=O stretching: Strong absorptions corresponding to the ester carbonyl groups linking the phenylpropanoid units to the sucrose core.

C=C stretching: Bands associated with the aromatic rings and the double bonds in the propenoyl side chains.

C-O stretching: Absorptions related to the ether and ester linkages. researchgate.net

Circular Dichroism (CD) and X-ray Diffraction

While specific X-ray diffraction data for this compound itself is not widely reported, this technique is a powerful tool for determining the three-dimensional structure of crystalline compounds in the solid state. acs.orgnih.gov For related complex natural products, X-ray crystallography has provided definitive proof of structure and absolute configuration. acs.org

Circular Dichroism (CD) spectroscopy is employed to investigate the stereochemical aspects of chiral molecules like this compound. The CD spectrum arises from the differential absorption of left and right circularly polarized light and is sensitive to the spatial arrangement of atoms. For phenylpropanoid sucrose esters, CD can provide information about the conformation of the sucrose core and the relative orientation of the chromophoric phenylpropanoid substituents. researchgate.net Comparing the experimental CD spectrum with that of related known compounds or with quantum chemical calculations can help in assigning the absolute configuration of the chiral centers in the molecule. nih.gov

Biosynthetic Pathways and Metabolic Engineering of Lapathoside C

Proposed Biosynthetic Precursors and Intermediates (e.g., Phenylpropanoids, Sucrose)

The biosynthesis of Lapathoside C originates from fundamental precursors supplied by primary metabolism: the aromatic amino acid phenylalanine and the disaccharide sucrose (B13894). caldic.comresearchgate.net Phenylalanine is the entry point into the general phenylpropanoid pathway, a metabolic cascade that generates a wide array of secondary metabolites in plants. caldic.comoup.com

The initial step of the phenylpropanoid pathway is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. oup.com Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of cinnamic acid to form p-coumaric acid. oup.com These initial reactions are critical, as they provide the basic C6-C3 phenylpropanoid skeleton that forms the core of numerous compounds, including the acyl moieties of this compound. oup.comresearchgate.net Further enzymatic modifications, such as hydroxylations and methylations, lead to a variety of substituted cinnamic acids, like ferulic acid, which are then activated to their corresponding Coenzyme A (CoA) esters.

Sucrose, a primary product of photosynthesis, serves as the glycosyl acceptor in the biosynthesis of this compound. nih.govresearchgate.net The sucrose molecule provides the scaffold onto which the phenylpropanoid acyl groups are attached via ester linkages. The specific regioselectivity of this acylation is a key determinant of the final structure of the resulting PSE. nih.gov

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis |

| Phenylalanine | The primary aromatic amino acid precursor for the phenylpropanoid pathway. caldic.com |

| Sucrose | The glycosyl acceptor that forms the core of the this compound molecule. researchgate.net |

| Cinnamic Acid | The initial product of the phenylpropanoid pathway, formed from phenylalanine. oup.com |

| p-Coumaric Acid | A key intermediate formed by the hydroxylation of cinnamic acid. oup.com |

| Ferulic Acid | A substituted cinnamic acid that can be incorporated as an acyl group. |

| Cinnamoyl-CoA Esters | Activated forms of cinnamic acids required for esterification. |

Enzymatic Mechanisms Involved in Esterification and Glycosylation

The assembly of this compound involves two principal types of enzymatic reactions: glycosylation and esterification. While the core sucrose unit is pre-formed, the key steps involve the acylation of the sucrose molecule with phenylpropanoid derivatives.

The esterification process is catalyzed by specific acyltransferases, which facilitate the transfer of the cinnamoyl groups from their activated CoA esters to the hydroxyl groups of the sucrose molecule. nih.gov The regioselectivity of these enzymes is critical in determining the final structure of this compound, where specific hydroxyl groups on the sucrose moiety are targeted for acylation. While the precise enzymes for this compound are not fully elucidated, studies on related PSEs suggest the involvement of BAHD acyltransferases.

Enzymatic synthesis approaches have been explored as an alternative to chemical synthesis for producing phenylpropanoid glycosides and their analogs. nih.gov For instance, lipases such as Candida antarctica Lipase B (CaL-B) have been successfully used to catalyze the esterification of galactoconjugates with hydroxycinnamic acid derivatives, demonstrating the potential of enzymatic methods in synthesizing these complex molecules. nih.gov Similarly, commercial enzyme preparations like Lipozyme TL IM and Pentopan 500 BG, which exhibits feruloyl esterase activity, have been tested for the hydroxycinnamoylation of sucrose and its derivatives. nih.gov

Regulation of Biosynthesis (e.g., ethylene (B1197577) signaling in related compounds)

The biosynthesis of phenylpropanoids, the precursors to this compound, is tightly regulated at multiple levels, including transcriptional and post-translational controls. oup.com Transcription factors from families such as MYB, bHLH, and WRKY are known to coordinately regulate the expression of genes encoding biosynthetic enzymes in the phenylpropanoid pathway. caldic.comresearchgate.netresearchgate.net

Plant hormones, particularly ethylene, play a significant role in modulating the phenylpropanoid pathway. researchgate.netoup.com Ethylene signaling can influence the accumulation of various secondary metabolites, including phenylpropanoids. researchgate.net For example, Ethylene Response Factors (ERFs), which are transcription factors downstream of ethylene signaling, can directly bind to the promoters of genes in the phenylpropanoid pathway and regulate their expression. oup.comoup.com In some cases, ethylene has been shown to interact with other signaling molecules like melatonin (B1676174) to regulate phenolic compound metabolism. oup.comoup.com For instance, in grape seeds, ethylene-induced VvERF5 has been shown to transactivate genes related to flavonoid synthesis. oup.comoup.com While direct evidence for ethylene regulation of this compound is limited, the known influence of ethylene on the broader phenylpropanoid pathway suggests a potential regulatory role. apsnet.org

Strategies for Enhanced Production via Biotechnological Approaches

The low natural abundance of many valuable PSEs, including this compound, has driven the development of biotechnological strategies to enhance their production. nih.gov These approaches primarily focus on plant cell culture and genetic modification techniques.

Plant Cell Culture: Plant cell and tissue culture systems offer a controlled environment for the production of secondary metabolites, independent of geographical and climatic constraints. iiarjournals.org Establishing cell suspension cultures of high-producing plant species is a promising strategy for the large-scale production of this compound. Optimization of culture conditions, such as media composition, phytohormone levels, and elicitation, can significantly enhance the yield of target compounds. Elicitors, which are molecules that trigger defense responses in plants, can stimulate the production of phenylpropanoids.

Genetic Modification: Metabolic engineering through genetic modification provides a powerful tool to enhance the biosynthesis of desired compounds. This can involve:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the phenylpropanoid pathway, such as PAL and C4H, or the specific acyltransferases involved in this compound synthesis, can boost the metabolic flux towards its production.

Downregulation of competing pathways: By using techniques like RNA interference (RNAi) or CRISPR-Cas9, it is possible to suppress the expression of genes in branch pathways that compete for the same precursors, thereby redirecting metabolic flow towards this compound.

Engineering regulatory factors: Overexpressing key transcription factors that positively regulate the phenylpropanoid pathway can lead to a coordinated upregulation of multiple biosynthetic genes, resulting in increased production of the final product.

The elucidation of the complete biosynthetic pathway and its regulatory network will be essential for the successful implementation of these biotechnological strategies for the enhanced production of this compound. researchgate.net

Pre Clinical Pharmacological Activities and Molecular Mechanisms of Lapathoside C

Anticancer/Antiproliferative Activities

Emerging research has highlighted the potential of Lapathoside C and related compounds in inhibiting the growth of various cancer cells. These activities are primarily evaluated through in vitro studies that assess the compound's direct effect on cancer cell lines.

This compound has demonstrated cytotoxic effects against several human cancer cell lines. A study involving the synthesis and evaluation of this compound and its analogs revealed significant antiproliferative activity against human cervical epithelioid carcinoma (HeLa) cells. researchgate.netcapes.gov.br In this study, a series of phenylpropanoid sucrose (B13894) esters (PSEs), including this compound, were synthesized and tested. researchgate.netcapes.gov.br Eleven of the synthesized compounds exhibited notable antiproliferative activity, with IC₅₀ values ranging from 0.16 to 6.01 μM. researchgate.netcapes.gov.br

While direct cytotoxic data for this compound against PANC-1, SNU-213, and specific human breast cancer cell lines is not extensively detailed in the provided search results, related compounds have shown activity against these types of cancers. For instance, Lapathoside A, a structurally similar compound, has been shown to decrease the viability of PANC-1 and SNU-213 pancreatic cancer cells. iiarjournals.org Specifically, treatment with 25 μM of Lapathoside A reduced the viability of PANC-1 cells to approximately 40% and SNU-213 cells to about 27%. iiarjournals.org Furthermore, Vanicoside B, another phenylpropanoyl sucrose derivative often isolated alongside this compound, has exhibited antiproliferative activity against triple-negative breast cancer (TNBC) cells, such as MDA-MB-231. acs.orgnih.gov

Table 1: In vitro Antiproliferative Activity of Phenylpropanoid Sucrose Esters

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound and analogs | HeLa | IC₅₀: 0.16 - 6.01 μM | researchgate.netcapes.gov.br |

| Lapathoside A | PANC-1 | ~60% viability reduction at 25 μM | iiarjournals.org |

| Lapathoside A | SNU-213 | ~73% viability reduction at 25 μM | iiarjournals.org |

| Vanicoside B | MDA-MB-231 (TNBC) | Antiproliferative activity observed | acs.orgnih.gov |

To understand the anticancer potential of this compound, it is crucial to explore the underlying molecular mechanisms through which it exerts its effects. Research on this compound and related compounds points towards several key mechanisms.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Studies on related compounds suggest that the induction of apoptosis is a key mechanism of their anticancer activity. For example, Lapathoside A has been shown to increase the percentage of apoptotic cells in both PANC-1 and SNU-213 pancreatic cancer cell lines. iiarjournals.org This was demonstrated through flow cytometry analysis using Annexin V/PI staining, a method that identifies apoptotic cells. iiarjournals.orgbiolegend.com The results indicated a significant increase in both early and late-stage apoptotic cells after treatment. iiarjournals.org A hallmark of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), and studies on related compounds have shown increased levels of cleaved PARP upon treatment, further confirming the induction of apoptosis. iiarjournals.org

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Certain phenylpropanoyl sucrose derivatives have been found to modulate cell cycle progression. For instance, Vanicoside B, isolated from Persicaria dissitiflora along with this compound, has been shown to induce cell cycle arrest in triple-negative breast cancer cells. acs.orgnih.gov This suggests that a similar mechanism may contribute to the antiproliferative effects of this compound.

The anticancer activity of these compounds is also linked to their ability to modulate specific signaling pathways that are crucial for cancer cell survival and proliferation.

FAK/Akt Pathway: The focal adhesion kinase (FAK) and protein kinase B (Akt) signaling pathway is often hyperactivated in cancer, promoting cell survival and proliferation. Research on Lapathoside A has demonstrated that it can suppress the phosphorylation of both FAK and Akt in pancreatic cancer cells, indicating an inhibition of this pro-survival pathway. iiarjournals.org

CDK8-mediated Pathways: Cyclin-dependent kinase 8 (CDK8) has been identified as an oncogene in certain cancers, including a subtype of triple-negative breast cancer. acs.orgnih.govscilit.com Vanicoside B has been shown to suppress CDK8-mediated signaling pathways in TNBC cells. acs.orgnih.gov Given that this compound is often found alongside Vanicoside B, it is plausible that it may also interact with and modulate CDK8-related pathways. acs.orgnih.gov

Tumor promoters are substances that can increase the risk of cancer development. The Epstein-Barr virus (EBV) early antigen (EA) activation assay is a common in vitro method to screen for potential cancer chemopreventive agents by assessing their ability to inhibit tumor promoter-induced events. acs.orgjst.go.jp While Lapathoside A and Vanicoside B have shown significant inhibitory effects on EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), the specific activity of this compound in this assay is not as prominently highlighted in the available research. acs.orgfigshare.comnih.govbiocrick.com However, the general anti-tumor-promoting potential of this class of compounds suggests that this compound may also contribute to these effects. mmsl.cz

Targeting of Signaling Pathways (e.g., FAK/Akt pathway, CDK8-mediated pathways)

In vivo Antitumor Effects in Animal Models (e.g., nude mouse xenograft models for related compounds)

While direct studies on the in vivo antitumor effects of this compound are not extensively documented in the available literature, research on closely related phenylpropanoid sucrose derivatives, such as Vanicoside B, provides valuable insights. Vanicoside B, which was isolated alongside this compound from Persicaria dissitiflora, has demonstrated notable antitumor activity in a nude mouse xenograft model. researchgate.netacs.org In this model, where human triple-negative breast cancer (TNBC) cells (MDA-MB-231) were implanted, administration of Vanicoside B resulted in the inhibition of tumor growth without causing apparent toxicity. researchgate.netacs.org

These findings are part of a broader body of research indicating that certain dietary flavonoids and their glycosides possess antitumor properties in vivo. iiarjournals.orgresearchgate.net The mechanisms underlying these effects are multifaceted, involving the modulation of various cellular processes critical for cancer progression, such as cell proliferation, apoptosis, and angiogenesis. iiarjournals.orgresearchgate.netmdpi.com For instance, some flavonoids have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. spandidos-publications.com Specifically, Vanicoside B's antitumor action is linked to its ability to suppress signaling pathways mediated by cyclin-dependent kinase 8 (CDK8), a protein often upregulated in certain cancer types. researchgate.netacs.org Given the structural similarities and co-occurrence of this compound and Vanicoside B, it is plausible that this compound may exert similar in vivo antitumor effects, a hypothesis that warrants further investigation.

It is important to note that while in vitro studies have shown that this compound and its related compounds can inhibit the growth of various cancer cell lines, the translation of these findings to in vivo models is a critical step in evaluating their therapeutic potential. researchgate.netacs.orgepa.gov The promising results observed with Vanicoside B in xenograft models underscore the potential of this class of compounds, including this compound, as subjects for future in vivo cancer research. researchgate.netacs.org

Antioxidant Activities

This compound has been identified as possessing notable antioxidant properties, as demonstrated through various in vitro assays. This activity is largely attributed to its chemical structure, characteristic of phenolic compounds known for their ability to scavenge free radicals. nih.gov

The antioxidant capacity of this compound has been evaluated using several standard radical scavenging assays. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, phenylpropanoid sucrose esters with feruloyl groups, a structural feature relevant to this compound, have shown higher antioxidant activity than those with coumaroyl groups. researchgate.net The number of phenolic hydroxyl groups also plays a crucial role in the antioxidant activity. researchgate.net Studies on extracts from Polygonum sachalinensis containing this compound have demonstrated free-radical scavenging activity. chemfaces.com One study noted a dose-dependent increase in DPPH scavenging, with the activity of related compounds increasing in the order of vanicoside B < hydropiperoside < this compound < lapathoside D. nih.gov

Similarly, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, essential oils from Persicaria lapathifolia, a plant known to contain related compounds, showed significant antioxidant activity. researchgate.netsemanticscholar.orgmdpi.com

Table 1: In vitro Radical Scavenging Activity of this compound and Related Compounds

| Assay | Compound/Extract | Source Organism | Finding |

|---|---|---|---|

| DPPH | This compound, D; Vanicoside B; Hydropiperoside | Reynoutria sachalinensis | Scavenging activity increased in the order: vanicoside B < hydropiperoside < this compound < lapathoside D. At 95 µg/mL, vanicoside B scavenged ~32% of DPPH, while lapathoside D scavenged ~75%. nih.gov |

| DPPH | Phenylpropanoid sucrose esters | Polygonum and related genera | Compounds with feruloyl groups showed higher activity than those with coumaroyl groups. researchgate.net |

| DPPH | Lapathoside D | Not specified | Exhibited DPPH radical scavenging activity with an IC50 of 0.088 mM. mdpi.com |

| ABTS | Essential Oil | Persicaria lapathifolia | Showed substantial antioxidant activity with an IC50 value of 230.43 mg L⁻¹. researchgate.netsemanticscholar.orgmdpi.com |

| Hydroxyl Radical | Extract | Polygonum aviculare | Demonstrated hydroxyl radical induced DNA strand scission assay activity. bioline.org.br |

| Superoxide (B77818) Anion | Extract | Polygonum aviculare | Showed superoxide radical scavenging activity. bioline.org.br |

In vitro Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl radical, Superoxide anion)

Anti-inflammatory Activities

This compound and related compounds have been investigated for their anti-inflammatory properties, with studies highlighting their potential to modulate key inflammatory pathways and mediators.

Other studies on related compounds further support this mechanism. For instance, N-trans-feruloyltyramine, another phenylpropanoid, strongly suppressed the mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, in LPS-stimulated RAW 264.7 cells. chemfaces.com This inhibition of iNOS expression is a common mechanism by which natural compounds exert their anti-inflammatory effects. mdpi.com

Table 2: Inhibition of NO Production by Lapathoside Analogs

| Compound | Cell Line | Inducer | IC50 Value | Source |

|---|---|---|---|---|

| Lapathoside A | RAW264.7 | LPS | 8.55 µM | epa.gov |

| Vanicoside B | RAW264.7 | LPS | 7.83 µM | epa.gov |

| Ethyl Acetate (B1210297) Fraction (containing this compound) | RAW264.7 | LPS | 34.14 µg/ml | epa.gov |

The anti-inflammatory effects of compounds related to this compound are often mediated through their interaction with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. While direct evidence for this compound is limited, studies on analogous compounds provide strong indications of these mechanisms.

For instance, research on Polygoni Orientalis Fructus, which contains related compounds, has shown that it can suppress the NF-κB signaling pathway. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Furthermore, N-trans-feruloyltyramine has been shown to inhibit the nuclear translocation of AP-1 and decrease the expression and phosphorylation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. chemfaces.comresearchgate.net The AP-1 signaling pathway is known to play a crucial role in promoting the transcription of pro-inflammatory mediators. nih.gov The JNK pathway is also a major signaling cascade that regulates cellular responses to stress and inflammation. mdpi.com The inhibition of these pathways by related compounds suggests a potential mechanism for the anti-inflammatory activity of this compound.

In vitro Models of Inflammation (e.g., LPS-stimulated macrophages)

Research into the anti-inflammatory properties of this compound and related phenylpropanoid sucrose esters (PSEs) has utilized in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, to elucidate their mechanisms of action. While direct studies on this compound's anti-inflammatory activity are part of broader investigations into plant extracts, the activities of related compounds provide valuable insights.

In a study on constituents from Persicaria nepalensis, the ethyl acetate fraction, which contains this compound along with Lapathoside A and Vanicoside B, was evaluated for its effect on LPS-induced nitric oxide (NO) production in RAW264.7 mouse macrophage cells. koreascience.kr While Lapathoside A and Vanicoside B were shown to be effective inhibitors of NO production, the specific contribution of this compound was not individually detailed in this particular study. koreascience.kr However, the findings suggest that PSEs as a class are active constituents responsible for the anti-inflammatory effects observed in the plant extract. koreascience.kr

Other studies on related compounds further support the anti-inflammatory potential of this chemical class. For instance, N-trans-feruloyltyramine, a compound structurally related to the acyl moieties of some PSEs, has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. chemfaces.com This inhibition of key inflammatory mediators is achieved through the downregulation of the AP-1 and JNK signaling pathways. chemfaces.com Similarly, other natural compounds have demonstrated significant inhibitory activity against NO production in LPS-induced RAW264.7 cells, highlighting the potential of these molecules in modulating inflammatory responses. acs.org

The anti-inflammatory activities of various plant extracts containing PSEs have also been noted. An ethanol (B145695) extract of Persicaria jucundum was found to inhibit the production of inflammatory mediators like NO, TNF-α, and IL-6 in LPS-stimulated RAW264.7 cells. semanticscholar.org These findings, while not specific to this compound, underscore the general anti-inflammatory potential of phenylpropanoid derivatives found in the Polygonum and Persicaria genera.

Antidiabetic Activities

This compound has been investigated for its potential as an antidiabetic agent, primarily through its ability to inhibit carbohydrate-hydrolyzing enzymes. researchgate.netresearchgate.netmit.eduresearchgate.netnih.govresearchgate.netresearchgate.net

This compound is one of several phenylpropanoid sucrose esters (PSEs) that have demonstrated inhibitory effects against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. researchgate.netresearchgate.netmit.eduresearchgate.netnih.govresearchgate.netresearchgate.netbcrcp.ac.in A study evaluating several PSEs found that at a concentration of 225 µg/ml, this compound exhibited 24.8 ± 1.92% inhibition of α-glucosidase. bcrcp.ac.inntu.edu.sg This activity is attributed to the structural features of PSEs, where the type, number, and position of the cinnamoyl moieties on the sucrose core significantly influence their inhibitory potential. mit.edursc.orgmit.edu Research has indicated that substituents at the O-3 position of the sucrose core are particularly favorable for enhancing α-glucosidase inhibition. researchgate.netmit.edunih.gov

The inhibitory activity of this compound has been compared to the commercial α-glucosidase inhibitor, acarbose (B1664774). In one study, at a concentration of 225 µg/ml, acarbose showed an α-glucosidase inhibition of 42.1 ± 3.17%. bcrcp.ac.in In the same assay, this compound demonstrated an inhibition of 24.8 ± 1.92%. bcrcp.ac.inntu.edu.sg

While this compound itself showed moderate activity, other related PSEs have exhibited stronger inhibition. For example, Lapathoside D, another PSE, showed a significantly higher inhibition of 76.7 ± 4.03% in the same study. bcrcp.ac.in Furthermore, other compounds isolated from Polygonum sachalinensis, such as quercetin-3-O-β-D-galactopyranoside and N-trans-feruloyltyramine, also demonstrated stronger α-glucosidase inhibitory activities than acarbose. researchgate.netcapes.gov.brnih.govntu.edu.sg

These comparative studies highlight the potential of the PSE chemical class as a source for new antidiabetic agents, although the efficacy of individual compounds like this compound may be lower than that of established drugs or other natural compounds.

Table 1: In Vitro α-Glucosidase Inhibition by this compound and Related Compounds

| Compound | Concentration (µg/ml) | % α-Glucosidase Inhibition (Mean ± SD) | Source |

| This compound | 225 | 24.8 ± 1.92 | bcrcp.ac.inntu.edu.sg |

| Lapathoside D | 225 | 76.7 ± 4.03 | bcrcp.ac.in |

| Hydropiperoside | 225 | 38.3 ± 4.33 | bcrcp.ac.in |

| Vanicoside B | 225 | 23.8 ± 6.53 | bcrcp.ac.in |

| Acarbose | 225 | 42.1 ± 3.17 | bcrcp.ac.in |

Inhibition of Carbohydrate-Hydrolyzing Enzymes (e.g., α-glucosidase, α-amylase)

Other Reported Biological Activities (pre-clinical)

While direct studies on the antiviral activity of this compound are limited, research on related compounds suggests potential in this area. The main protease (Mpro) of SARS-CoV-2 is a key target for antiviral drugs. researchgate.net Studies have shown that some natural phenolic acids and lignans (B1203133) can inhibit SARS-CoV-2. researchgate.netbiocrick.com For instance, the lignans diphyllin (B1215706) and justicidin B have been shown to be effective against SARS-CoV-2, reducing the viral copy number at a concentration of 12.5 µM. biocrick.com Furthermore, inhibitors of the host protein p97, which is involved in the replication of various viruses including coronaviruses, have demonstrated antiviral activity against SARS-CoV-2. mdpi.com Although these findings are not directly on this compound, they point to the potential of related natural products in antiviral research.

Sucrose esters as a chemical class have been reported to possess antimicrobial properties. researchgate.netgoogle.comgoogle.com Studies on sucrose fatty acid esters have shown inhibitory activity against various molds, including species of Aspergillus, Penicillium, Cladosporium, and Alternaria. researchgate.net The degree of substitution on the sucrose molecule appears to influence the antimicrobial efficacy. researchgate.net

Furthermore, a library of C3–C5 unsaturated 6-O-sucrose esters demonstrated good inhibitory activity against a range of clinically important bacteria and fungi. researchgate.netresearchgate.net For example, 6-O-methacryloyl sucrose and its acetylated form were found to be potent bactericides and fungicides with minimal inhibitory concentrations (MICs) in the micromolar range. researchgate.netresearchgate.net While these studies were not conducted on this compound specifically, they indicate that the sucrose ester scaffold is a viable starting point for the development of antimicrobial agents. researchgate.net Extracts from plants of the Polygonum genus, from which this compound can be isolated, have also shown varying degrees of antibacterial and antifungal activity. mdpi.com

Neuroprotective Effects (for related compounds)

This compound belongs to the class of phenylpropanoid sucrose esters (PSEs), which are noted for a variety of biological activities, including neuroprotective effects. nih.gov While direct studies on the neuroprotective actions of this compound are not extensively detailed in the available literature, research on structurally related compounds provides significant insights into the potential neuroprotective mechanisms of this class of molecules.

Investigations into the chemical constituents of plants from the Polygonaceae family, where this compound is found, have identified several related compounds with demonstrated neuroprotective properties. For instance, a study on Polygonum cuspidatum led to the isolation of two new PSEs, polygonusucroside A and polygonusucroside B. nih.gov In assessments of neuroprotective activity, polygonusucroside B showed moderate effects against rotenone-induced injury in PC12 cells, which are commonly used as a model for neuronal cells. nih.govsci-hub.se This suggests that the PSE scaffold is a promising basis for neuroprotective agents. nih.gov

Further research on other species within the same plant family has reinforced these findings. A study on Fallopia dentatoalata identified phenylpropanoid sucrose esters that exhibited inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). frontiersin.org The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. frontiersin.org Specifically, some of these PSEs were found to be noncompetitive inhibitors of AChE, while others acted as competitive inhibitors of BuChE, indicating their potential as anticholinesterase therapeutics. frontiersin.org

In addition to other PSEs, flavonoids isolated from Persicaria orientalis have also shown protective effects against glutamate-induced neurotoxicity in HT22 hippocampal neuronal cells. researchgate.net Compounds such as afzelin, quercetin, and isorhamnetin (B1672294) 3-O-β-D-glucopyranoside demonstrated significant neuroprotective activity. researchgate.net Although these are not sucrose esters, their presence in the same botanical sources and their shared polyphenolic nature suggest a broader potential for compounds from these plants in the context of neurodegenerative diseases.

| Related Compound | Source Plant | Neuroprotective Activity/Mechanism | Cell Model | Reference |

|---|---|---|---|---|

| Polygonusucroside B | Polygonum cuspidatum | Moderate protection against rotenone-induced injury | PC12 cells | nih.govsci-hub.se |

| Phenylpropanoid Sucrose Esters | Fallopia dentatoalata | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) | N/A (Enzyme inhibition assay) | frontiersin.org |

| Afzelin | Persicaria orientalis | Protection against glutamate-induced neurotoxicity | HT22 cells | researchgate.net |

| Quercetin | Persicaria orientalis | Protection against glutamate-induced neurotoxicity | HT22 cells | researchgate.net |

| Isorhamnetin 3-O-β-D-glucopyranoside | Persicaria orientalis | Protection against glutamate-induced neurotoxicity | HT22 cells | researchgate.net |

Plant Growth Regulatory Effects

This compound is an oligosaccharide ester, a class of natural compounds that has been reported to possess plant growth-regulatory activities. nih.govresearchgate.netresearchgate.net The specific effects of isolated this compound on plant growth have not been the focus of extensive research. However, studies on related plant species and compound classes provide context for this potential bioactivity.

Phenylpropanoid sucrose esters (PSEs) are believed to play a role in plant defense mechanisms. biorxiv.org For example, research on maize has investigated acetylated diferuloylsucroses, a type of PSE, in the context of resistance to the fungal pathogen Fusarium graminearum. biorxiv.org The study manipulated plant growth and defense responses using ethylene (B1197577) precursors and inhibitors, suggesting a link between this class of compounds and plant physiological processes. biorxiv.org

Furthermore, studies on Persicaria lapathifolia (synonym Polygonum lapathifolium), a known source of lapathosides, have demonstrated the allelopathic potential of its essential oil. researchgate.netmdpi.com The essential oil exhibited significant, dose-dependent inhibitory effects on the germination and seedling growth of the weed Echinochloa colona. mdpi.com The seedling shoot and root growth were more inhibited than germination, with the essential oil showing IC₅₀ values of 77.27 mg L⁻¹ for germination, 60.84 mg L⁻¹ for root growth, and 33.80 mg L⁻¹ for shoot growth. mdpi.com While this activity is attributed to the volatile compounds in the essential oil rather than directly to this compound, it highlights the presence of potent plant growth-regulating molecules within the Persicaria genus.

| Source/Compound Class | Activity | Target Species | Key Findings | Reference |

|---|---|---|---|---|

| Oligosaccharide Esters | Plant Growth-Regulatory | General | This class of compounds is known to exhibit plant growth-regulatory activities. | nih.govresearchgate.netresearchgate.net |

| Persicaria lapathifolia Essential Oil | Allelopathic (Inhibition of germination and growth) | Echinochloa colona | IC₅₀ values of 77.27 mg L⁻¹ (germination), 60.84 mg L⁻¹ (root growth), and 33.80 mg L⁻¹ (shoot growth). | mdpi.com |

| Acetylated Diferuloylsucroses | Plant Defense | Maize (Zea mays) | Involved in resistance against Fusarium graminearum; regulated by ethylene signaling. | biorxiv.org |

Immunopotentiating Activities

Oligosaccharides and their esters, the chemical category to which this compound belongs, have been identified as possessing immunopotentiating activities in numerous in vitro and in vivo experiments. nih.govresearchgate.netresearchgate.net This suggests that this compound may contribute to the modulation of the immune system.

While direct studies on the immunopotentiating effects of purified this compound are limited, research on extracts from related plants provides evidence of immunomodulatory potential within the Polygonum genus. A study on the aqueous extract of Polygonum minus investigated its effects on the immune system of Swiss albino mice using a carbon clearance assay, which measures the phagocytic function of the reticuloendothelial system. researchgate.netcabidigitallibrary.org

The results demonstrated that oral administration of the P. minus extract for seven days significantly enhanced the phagocytic function in a dose-dependent manner when compared to the control group. cabidigitallibrary.org The activity of the extract at a dose of 400 mg/kg was comparable to that of the standard immunomodulatory drug, Levamisole (2.5 mg/kg). cabidigitallibrary.org This study indicates that constituents within the Polygonum genus can stimulate non-specific immunity by increasing the activity of phagocytic cells. cabidigitallibrary.org Although this research was conducted with a crude extract, it supports the general finding that compounds within this genus, potentially including phenylpropanoid sucrose esters like this compound, have immunomodulatory effects. researchgate.net

| Source/Compound Class | Activity | Assay | Key Findings | Reference |

|---|---|---|---|---|

| Oligosaccharide Esters | Immunopotentiating | General (In vitro and in vivo) | This class of compounds has been shown to exhibit immunopotentiating activities. | nih.govresearchgate.netresearchgate.net |

| Aqueous Extract of Polygonum minus | Immunomodulatory | Carbon Clearance Assay (in vivo, mice) | Dose-dependent increase in phagocytic index, comparable to Levamisole at 400 mg/kg. | cabidigitallibrary.org |

Structure Activity Relationship Sar Studies of Lapathoside C and Analogs

Influence of Phenylpropanoid Moieties (Type, Number, Position) on Biological Activity

The type, number, and position of phenylpropanoid moieties attached to the sucrose (B13894) core of Lapathoside C and its analogs significantly dictate their biological activities, including antiproliferative and enzyme inhibitory effects. nih.govmdpi.comresearchgate.netnih.gov

The number of phenylpropanoid substituents, or the degree of esterification, on the sucrose core is another crucial factor. Research on various PSEs has demonstrated a general trend where the inhibitory activity against enzymes like α-glucosidase increases with the number of cinnamoyl or feruloyl moieties. researchgate.netbcrcp.ac.in This suggests that a higher degree of substitution can lead to enhanced biological effects. Specifically, the inhibitory values of cinnamoyl sucrose esters (CSEs) against α-glucosidase and α-amylase generally increase in the order of mono-cinnamoyl < di-cinnamoyl ≤ tri-cinnamoyl < tetra-cinnamoyl. researchgate.net

The position of these phenylpropanoid moieties on the sucrose framework also plays a vital role in determining the biological activity. mdpi.comresearchgate.netnih.gov SAR studies have revealed that substitution at specific hydroxyl groups of the sucrose molecule can either enhance or diminish the desired biological effect. For example, preliminary SAR studies on PSEs as α-glucosidase inhibitors have identified that substituents at the O-3 position are favorable for increased inhibition. researchgate.netnih.gov The precise synthesis of analogs with defined substitution patterns, such as at the O-3, O-3′, O-4′, and O-6′ positions, is crucial for these detailed SAR investigations. mdpi.commit.edursc.org this compound, which is 3-O-p-coumaroyl-6'-O-feruloylsucrose, exemplifies the importance of specific positional isomerism.

Interactive Table: Influence of Phenylpropanoid Moieties on Biological Activity

Role of Lipophilicity in Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a key physicochemical property that significantly influences the biological activity of this compound and its analogs. nih.govresearchgate.net This property affects various aspects of a drug's behavior, including its absorption, distribution, metabolism, excretion, and, importantly, its interaction with biological targets.

The nature of the substituents on the phenylpropanoid rings also modulates lipophilicity. For instance, the presence of methoxy (B1213986) groups, such as in ferulic acid, increases lipophilicity compared to hydroxyl groups found in caffeic or p-coumaric acid. The substitution of a hydroxyl group with a more lipophilic group can lead to enhanced activity. mdpi.com However, a delicate balance is often required, as excessive lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding.

Impact of Isomerism and Regiochemistry on Activity

The specific three-dimensional arrangement of atoms (stereoisomerism) and the precise location of functional groups (regiochemistry) are critical factors that influence the biological activity of this compound and its analogs. mdpi.comresearchgate.net

Regiochemistry , which refers to the specific position of the acyl groups on the sucrose core, is a major determinant of activity. mdpi.comnih.gov The sucrose molecule has multiple hydroxyl groups with varying reactivity, leading to a wide array of possible isomers. mdpi.com The synthesis of specific regioisomers is often challenging but essential for detailed SAR studies. mdpi.comresearchgate.net For example, research has indicated that the inhibitory effects of PSEs on enzymes like α-glucosidase and α-amylase are dependent on the position of the phenylpropanoid moieties. mdpi.comresearchgate.netresearchgate.net As mentioned earlier, substitution at the O-3 position has been identified as being particularly favorable for α-glucosidase inhibition. researchgate.netnih.gov The specific substitution pattern of this compound, with a p-coumaroyl group at the 3-position and a feruloyl group at the 6'-position, is a key feature of its structure.

Isomerism also extends to the geometry of the double bond in the phenylpropanoid side chain (cis/trans or E/Z isomerism). Naturally occurring phenylpropanoids like ferulic and p-coumaric acid typically exist in the more stable trans (E) configuration. This geometry is often crucial for fitting into the binding site of a target protein. While less studied for this compound specifically, the importance of this isomeric form is a well-established principle in medicinal chemistry.

Effect of Acetylation and Other Substituent Modifications

Modifications to the remaining free hydroxyl groups on the sucrose core, such as through acetylation, can have a significant impact on the biological activity of this compound and its analogs. researchgate.netnii.ac.jp

Acetylation , the introduction of an acetyl group, can alter the molecule's polarity, lipophilicity, and steric profile. The effect of acetylation on biological activity can be complex and is not always predictable. In some cases, acetylation of the free hydroxyl groups on the sucrose moiety has been shown to increase cytotoxicity in cancer cell lines. nii.ac.jpresearchgate.net For example, one study suggested that both a feruloyl group at the C-6' position and acetyl groups at the C-2' and C-4' positions of the sucrose are essential for cytotoxicity. nii.ac.jp Conversely, other studies have indicated that acetylation may in some instances suppress the bioactivity of PSEs. researchgate.net For example, in the context of α-glucosidase and α-amylase inhibition, analogs with free aromatic hydroxyl groups showed higher inhibitory activities compared to those with acetyl-protected groups. bcrcp.ac.in

Other substituent modifications on the phenylpropanoid rings also play a role. The presence and position of hydroxyl and methoxy groups on the aromatic ring are key structural features that influence potency. ntu.edu.sg For instance, the hydroxyl group on the aromatic ring is considered important for tyrosinase inhibitory activity. nii.ac.jp

Computational Approaches to SAR (e.g., in silico docking studies)

Computational methods, particularly in silico molecular docking, have become invaluable tools for understanding the SAR of this compound and its analogs at a molecular level. bcrcp.ac.inmdpi.comfu-berlin.de These techniques allow researchers to predict and visualize how these molecules bind to the active sites of target proteins, providing insights that can guide the design of more potent and selective compounds. ntu.edu.sg

Molecular docking studies have been employed to investigate the interactions of PSEs with various enzymes, including α-glucosidase, α-amylase, and the main protease of SARS-CoV-2. bcrcp.ac.inmdpi.comfu-berlin.de For α-glucosidase, a homology model based on yeast isomaltase has been used to simulate the docking of PSEs. mdpi.com These studies can help to explain the experimental observations from in vitro assays. For example, docking simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and specific amino acid residues in the enzyme's active site. mdpi.com

In silico studies have supported the experimental finding that the number of cinnamoyl moieties influences inhibitory activity, with tetra-cinnamoyl derivatives showing stronger binding than those with fewer substituents. researchgate.netresearchgate.net Docking studies can also help to rationalize the importance of specific structural features. For instance, the aromaticity of the phenylpropanoid rings and the presence of the alkenyl C=C double bond have been identified as important for potency. ntu.edu.sg Furthermore, computational approaches have been used to investigate the binding of vanicoside B, a compound structurally related to this compound, to cyclin-dependent kinase 8 (CDK8), suggesting a high affinity. acs.orgfigshare.com

These computational models, when validated with experimental data, provide a powerful platform for virtual screening of new analogs and for generating hypotheses to drive further synthetic and biological evaluation efforts. fu-berlin.denih.gov

Synthetic and Semi Synthetic Methodologies for Lapathoside C and Derivatives

Total Synthesis Approaches

The total synthesis of Lapathoside C, a phenylpropanoid sucrose (B13894) ester (PSE), has been accomplished through strategies that address the core challenge of differentiating between the eight hydroxyl groups of the sucrose molecule. nih.gov These approaches typically begin with a partially protected sucrose derivative to limit the number of reactive sites, thereby guiding the regioselectivity of subsequent acylations. mdpi.comresearchgate.net A common starting material is 2,1′:4,6-di-O-diisopropylidene sucrose, which leaves four free hydroxyl groups at the C-3, C-3′, C-4′, and C-6′ positions available for functionalization. mdpi.comresearchgate.net

| Method | Target Position | Key Reagents/Catalysts | Description |

| Cobalt Chelate-Directed Acylation | 3'-OH | Cobalt Chelate Complex | The complex coordinates with the sucrose derivative, enhancing the nucleophilicity of the 3'-OH group and directing the acylation to this position. researchgate.net |

| Tin-Catalyzed Acylation | 6-OH | Me2SnCl2 | This method has been used for regioselective O-6 acylation on glucoside structures, demonstrating a useful tool for targeting primary hydroxyl groups. researchgate.net |

| Direct Acylation of Protected Sucrose | Multiple | Cinnamoyl Chlorides | Reaction with 2,1′:4,6-di-O-diisopropylidene sucrose gives mixtures. Product distribution depends on reaction conditions and stoichiometry. mdpi.comresearchgate.net |

Orthogonal Protection/Deprotection Strategies for Sucrose Core

The most effective and precise method for synthesizing complex PSEs involves an orthogonal protection/deprotection strategy. mdpi.com This approach uses a carefully selected set of protecting groups that can be installed and removed under specific, non-interfering conditions, allowing for the sequential and regioselective functionalization of the sucrose hydroxyls. mdpi.comresearchgate.net This strategy provides precise control and is essential for building complex PSEs and a diverse library of unnatural analogs. mdpi.com

The synthesis often starts with the protection of the 2,1′ and 4,6 hydroxyls as isopropylidene ketals. researchgate.net The remaining four hydroxyl groups (3, 3′, 4′, 6′) are then differentiated using a suite of orthogonal protecting groups. For example, the primary and most nucleophilic 6′-OH can be selectively protected with a tert-butyldimethylsilyl (TBS) group. The 3′-OH can then be protected with a benzyloxycarbonyl (Cbz) group, and the 4′-OH with a p-nitrobenzoyl (PNB) group. mdpi.com Each of these groups can be removed under unique conditions (e.g., fluoride (B91410) for TBS, hydrogenolysis for Cbz, reduction for PNB) without affecting the others, enabling the targeted introduction of acyl chains at specific positions. nih.gov

| Protecting Group | Abbreviation | Protected Hydroxyl(s) | Deprotection Conditions |

| Isopropylidene | - | 2,1′ and 4,6 | 60% aq. AcOH, 80 °C nih.gov |

| tert-Butyldimethylsilyl | TBS | 6′-OH (primary) | 3HF·NEt3 or TBAF mdpi.comnih.gov |

| Benzyloxycarbonyl | Cbz | 3′-OH | Pd(OAc)2/Et3SiH or H2, Pd/C mdpi.comnih.gov |

| p-Nitrobenzoyl | PNB | 4′-OH | Zn/AcOH |

| 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane | TPDIS | 4′,6′-OH (dual) | HF-Pyridine researchgate.net |

| Levulinoyl | Lev | - | Hydrazine acetate (B1210297) nih.gov |

Catalytic Methods for Esterification

Esterification, the reaction that forms the ester linkages between the sucrose core and the phenylpropanoid moieties, is a critical step in the synthesis of this compound. While classic Fischer-Speier esterification is common, it often requires harsh acidic conditions and high temperatures that can be detrimental to the sensitive, poly-functionalized sucrose intermediates. researchgate.net

A milder and more widely used method in the synthesis of this compound and its analogs is the Steglich esterification. mdpi.comresearchgate.net This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation at room temperature. This method is compatible with the various protecting groups used in orthogonal strategies. mdpi.comresearchgate.net

More advanced catalytic approaches are also being explored. Chemoenzymatic methods, using enzymes like lipases, offer high regioselectivity and operate under very mild conditions, potentially reducing the need for extensive protection/deprotection steps. nih.govresearchgate.net While not yet reported for the total synthesis of this compound itself, enzymatic acylation has been successfully used to create precursors and simpler PSEs, indicating a promising future direction for the synthesis of these complex natural products. nih.govresearchgate.net

Semi-synthetic Derivatization from Natural Precursors

The primary reported routes for obtaining this compound rely on total synthesis, starting from commercially available sucrose. nih.govmdpi.comntu.edu.sg This is largely because no known natural precursor is sufficiently abundant to serve as a practical starting material for semi-synthesis. While enzymatic methods have been used to create simple phenylpropanoid sucrose esters from sucrose, these are generally considered steps in a chemoenzymatic total synthesis rather than a semi-synthesis from a complex, naturally-derived precursor. nih.govresearchgate.net A hypothetical semi-synthetic approach could involve the isolation of a more abundant, related PSE from a natural source, which could then be chemically or enzymatically modified to yield this compound. However, the current body of scientific literature focuses on total synthesis to ensure a reliable supply for research purposes. nih.govmdpi.com

Synthesis of Unnatural Analogs for SAR Studies

A major driver for the total synthesis of this compound is the ability to generate unnatural analogs for structure-activity relationship (SAR) studies. mdpi.comntu.edu.sg These studies are crucial for identifying the specific structural features responsible for the biological activities of PSEs, such as their antiproliferative and antidiabetic properties. nih.govmdpi.com The orthogonal synthesis strategies are perfectly suited for this purpose, as they allow for the systematic variation of the type, number, and position of the acyl groups on the sucrose core. mdpi.com

Researchers have successfully synthesized a variety of unnatural analogs of this compound. nih.gov By replacing the feruloyl and coumaroyl groups with other substituted cinnamic acids or by altering their positions on the sucrose scaffold, scientists can probe the impact of these changes on biological activity. For example, studies have shown that the antiproliferative activity of PSEs is influenced by the lipophilicity and the number of feruloyl substituents. nih.govntu.edu.sg The synthesis of a library of precisely structured analogs is therefore an indispensable tool for optimizing the therapeutic potential of this class of compounds. mdpi.comntu.edu.sg

| Parent Compound | Analog Type | Structural Modification | Purpose of Synthesis |

| This compound | Positional Isomer | Acyl groups moved to different hydroxyl positions (e.g., 3,4'-, 3,6'-disubstituted) | To determine the importance of substituent position for biological activity. mdpi.com |

| This compound | Acyl Group Variation | Replacement of feruloyl or coumaroyl groups with sinapoyl, caffeoyl, or other substituted cinnamoyl moieties. nih.govmdpi.com | To study the effect of the phenylpropanoid structure on activity (e.g., lipophilicity, H-bonding capacity). nih.gov |

| This compound | Degree of Substitution | Synthesis of mono-, di-, tri-, and tetra-acylated sucrose esters. | To investigate the relationship between the number of acyl groups and biological efficacy. nih.govntu.edu.sg |

| This compound | Core Modification | Analogs retaining the di-isopropylidene protecting groups. | To study the role of the sucrose core conformation and reduce α-amylase inhibition. mdpi.com |

Advanced Analytical Methodologies in Lapathoside C Research

Quantitative Analysis in Research Matrices (e.g., plant extracts, biological samples)

Accurate quantification of Lapathoside C in various matrices is fundamental for phytochemical and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a commonly employed technique for this purpose. mdpi.com The method's reliability hinges on the establishment of a linear relationship between the peak area and the concentration of the standard compound.

For instance, in the analysis of plant extracts, a stock solution of the dried extract is prepared, often through sonication in a solvent like 70% methanol (B129727), and then diluted to a specific concentration. mdpi.com Standard stock solutions of this compound are prepared in a suitable solvent, such as 100% methanol. mdpi.com All solutions are filtered through a membrane filter (e.g., 0.45-µm PVDF) before injection into the HPLC system. mdpi.com A calibration curve is constructed using multiple concentrations of the standard to ensure a linear relationship, which is then described by a regression equation. mdpi.com This equation allows for the calculation of this compound concentration in the research samples. mdpi.com

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer higher sensitivity and selectivity, making them invaluable for detecting and quantifying this compound, even at low concentrations in complex biological samples. nih.govppm.edu.pl Total ion chromatograms (TIC) generated in negative or positive ionization modes can be used to identify and quantify compounds based on their mass-to-charge ratio (m/z) and retention time. nih.gov

Table 1: HPLC Parameters for Quantitative Analysis

| Parameter | Specification |

|---|---|

| Column | RPAQUEOUS C30, 4.6 × 250 mm, 5 µm |

| Mobile Phase | Gradient of Solvent A (water/phosphoric acid = 98:2, v/v) and Solvent B (acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV absorbance at 320 nm |

| Column Oven Temp | 30 °C |

Data derived from a representative HPLC method for analyzing related phenolic compounds. mdpi.com

Advanced Spectroscopic Techniques for Isomer Differentiation and Purity Assessment

The structural complexity and the potential for isomeric forms of phenylpropanoid sucrose (B13894) esters like this compound demand advanced spectroscopic techniques for unambiguous identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D-NMR) techniques, is essential for elucidating the precise structure and stereochemistry of this compound. researchgate.net

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and fragmentation patterns of this compound, which aids in its identification. nih.govppm.edu.pl High-resolution mass spectrometry provides highly accurate mass measurements, further confirming the elemental composition. The fragmentation patterns observed in MS/MS experiments can help distinguish between isomers by revealing differences in their chemical structures. nih.gov

Circular dichroism (CD) spectroscopy is another valuable technique, especially for differentiating between stereoisomers, as it provides information about the chiral nature of the molecule. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) coupled with mass spectrometry (HPTLC-MS) has also emerged as a useful method for the identification of phytochemicals in complex plant extracts. researchgate.net

Table 2: Spectroscopic Data for Phenylpropanoid Sucrose Esters

| Technique | Application | Information Obtained |

|---|---|---|

| 1D & 2D-NMR | Structure Elucidation | Connectivity of atoms, stereochemistry |

| LC-MS/MS | Identification & Isomer Differentiation | Molecular weight, fragmentation patterns |

| Circular Dichroism | Stereoisomer analysis | Chiral properties |

This table summarizes the application of various spectroscopic techniques in the study of complex natural products. nih.govresearchgate.netnih.gov

Chemoinformatics and Metabolomics Approaches for Profiling

Chemoinformatics and metabolomics have become indispensable in the study of natural products like this compound. fu-berlin.denih.gov These computational approaches allow for the large-scale analysis of phytochemical data, helping to place this compound within the context of the entire metabolome of a plant or biological system. fu-berlin.denih.gov

Metabolomics, often utilizing LC-MS or NMR data, provides a comprehensive profile of all the small molecules (metabolites) in a sample. nih.gov This "metabolic fingerprint" can reveal significant differences in the chemical composition between different plant species or tissues. For example, studies on Reynoutria species have shown that R. sachalinensis rhizomes have higher amounts of phenylpropanoid-derived disaccharide esters, including this compound, compared to R. japonica. nih.gov

Chemoinformatics tools are then used to process and analyze the vast datasets generated in metabolomics studies. nih.gov Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) can be used to visualize the data, identify patterns, and classify samples based on their metabolic profiles. nih.govnih.gov These analyses can highlight the compounds that are most significant in differentiating between sample groups. nih.gov Furthermore, chemoinformatics plays a crucial role in virtual screening and predicting the biological activities of natural compounds by analyzing structure-activity relationships. fu-berlin.de

By integrating these advanced analytical and computational methods, researchers can gain a deeper understanding of this compound, from its precise quantity in a plant extract to its role within a complex metabolic network.

Metabolism and Pharmacokinetics of Lapathoside C in Research Models Excluding Human Clinical Data

In vitro Metabolic Stability Studies (e.g., liver microsomes)

There is currently no publicly available scientific literature detailing the in vitro metabolic stability of Lapathoside C in liver microsomes or other similar test systems. Standard preclinical assessments of new chemical entities typically involve incubating the compound with liver microsomes from various species (such as rat, mouse, dog, and human) to determine its rate of metabolism. nih.govresearchgate.net This process helps in predicting the compound's intrinsic clearance and its potential half-life in vivo. For this compound, such studies have not been reported. As a result, crucial parameters like the intrinsic clearance (CLint) and the in vitro half-life (t½) are unknown.

Metabolite Identification in Animal Models

Consistent with the absence of in vitro metabolism data, there are no published studies that have identified the metabolites of this compound in any animal model. The process of metabolite identification involves administering the compound to research animals and subsequently analyzing biological samples (such as plasma, urine, and feces) using advanced analytical techniques like high-resolution mass spectrometry to identify the structures of any biotransformation products. mdpi.com This information is critical for understanding the pathways of detoxification or potential bioactivation of a compound. For this compound, its metabolic pathways and the chemical structures of its potential metabolites have not been elucidated.

Pharmacokinetic Profiling in Pre-clinical Animal Studies (e.g., absorption, distribution, excretion)

A complete pharmacokinetic profile, which describes the absorption, distribution, and excretion of a compound, is not available for this compound in any preclinical animal model. a2bchem.com Pharmacokinetic studies are essential for determining how an organism processes a substance and for understanding its potential therapeutic efficacy and safety. Key parameters derived from such studies include:

Absorption: Bioavailability (F%), Maximum Plasma Concentration (Cmax), and Time to Reach Maximum Concentration (Tmax).

Distribution: Volume of Distribution (Vd).

Excretion: Clearance (CL) and Elimination Half-life (t½).

While some studies have performed in silico (computational) predictions for the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of related phenylpropanoid sucrose (B13894) esters, no experimental in vivo data for this compound has been published. ntu.edu.sg Therefore, there is no data to populate a pharmacokinetic profile table for this compound.

Potential Pre Clinical Therapeutic Applications and Future Research Directions

Elucidation of Novel Molecular Targets and Pathways

Understanding the specific molecular targets and pathways through which Lapathoside C exerts its effects is crucial for its development as a therapeutic agent. Pre-clinical studies, including molecular docking and analysis of its analogs, have provided initial insights.

Molecular docking studies have been instrumental in elucidating the interaction of PSEs, including compounds structurally related to this compound, with key enzymes. For instance, in the context of diabetes, docking studies with α-glucosidase and α-amylase have revealed that the inhibitory activity of these compounds is influenced by multiple π-π interactions and the specific positioning of the cinnamoyl moieties within the enzyme's active site. mdpi.com The presence of free aromatic hydroxyl groups and the substitution pattern on the sucrose (B13894) core are critical for the inhibition of these enzymes. researchgate.net